ethyl 5,6-difluoro-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOYWROLOCQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597134 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-34-4 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis initiates with 3,4-difluoro-2-nitrotoluene, which undergoes reductive cyclization. The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or ammonium formate, forming an intermediate enamine. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the indole core.
Reaction Optimization
-
Temperature Control : Cyclization proceeds optimally at 80–90°C, preventing side reactions such as over-reduction.
-
Solvent Selection : Ethanol or dimethylformamide (DMF) enhances solubility of intermediates, achieving 75–85% yields.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 85°C | 82 |
| Catalyst | Pd-C (10%) | 78 |
| Solvent | Ethanol | 85 |
Regioselective Fluorination Strategies
Introducing fluorine at the 5- and 6-positions demands precise control to avoid off-target halogenation. Two primary approaches are employed: direct electrophilic fluorination and Halex reactions .
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) target electron-rich positions on the indole ring. The ester group at position 2 acts as a meta-directing group, guiding fluorination to positions 5 and 6.
-
Conditions :
| Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|
| KF/18-crown-6 | 120 | 65 |
| KF/TBAB | 100 | 60 |
Esterification of the Carboxylic Acid Intermediate
The ethyl ester group is introduced via Fischer esterification or alkylation of a carboxylate salt.
Fischer Esterification
Alkylation of Potassium Carboxylate
For acid-sensitive substrates, the carboxylate intermediate is alkylated using ethyl iodide in DMF:
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (30:70 v/v). Fractions are analyzed by TLC (Rf = 0.4).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.42 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.18 (m, 2H, Ar-H).
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¹⁹F NMR : δ -112.5 (d, J = 8.3 Hz, F-5), -115.2 (d, J = 8.3 Hz, F-6).
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot studies using continuous-flow reactors demonstrate improved efficiency:
Cost Analysis
| Component | Cost per kg ($) |
|---|---|
| 3,4-Difluoro-2-nitrotoluene | 320 |
| Selectfluor® | 1,150 |
| Total Production | 2,800 |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at the C2 position undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in medicinal chemistry.
| Reaction Conditions | Reagents/Agents | Yield | Source |
|---|---|---|---|
| Alkaline hydrolysis (NaOH, MeOH) | 1 N NaOH, methanol, reflux | 76% | |
| Acidic workup (HCl) | Aqueous HCl for neutralization | – |
Example Protocol
A solution of ethyl 5,7-dichloro-1H-indole-2-carboxylate (analogous substrate) in 1 N NaOH and methanol was refluxed for 3 hours. After acidification with HCl, the product (5,7-dichloro-1H-indole-2-carboxylic acid) was isolated in 76% yield . This method is directly applicable to the hydrolysis of the 5,6-difluoro analog.
Substitution Reactions
The fluorine atoms at positions 5 and 6 can participate in nucleophilic aromatic substitution (NAS) under specific conditions. Additionally, the indole nitrogen and C3 position are sites for functionalization.
Halogenation at C3
Iodination at C3 enhances reactivity for cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Electrophilic iodination | N-Iodosuccinimide (NIS), DMF | 3-Iodo-5,6-difluoro-1H-indole-2-carboxylate | 87% |
Example Protocol
Ethyl 5,7-difluoro-1H-indole-2-carboxylate (analog) was treated with NIS in DMF under reflux to introduce iodine at C3.
Buchwald–Hartwig Amination
Palladium-catalyzed coupling introduces aryl/alkyl amines at C3 or C6 positions.
| Substrate Modification | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C6-Bromo derivative | Pd(OAc)₂, XPhos, substituted aniline | 6-Amino-5,6-difluoro-1H-indole-2-carboxylate | 93% |
Example Protocol
Ethyl 6-bromo-1H-indole-2-carboxylate was reacted with 4-(trifluoromethyl)benzyl bromide under Pd catalysis to yield C6-substituted derivatives .
Cross-Coupling Reactions
The iodinated derivative facilitates Suzuki–Miyaura and related couplings for biaryl synthesis.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄ | 3-Aryl-5,6-difluoro-1H-indole-2-carboxylate | 82% |
Example Protocol
3-Iodo-5,6-difluoro-1H-indole-2-carboxylate was coupled with phenylboronic acid using Pd(PPh₃)₄ to form a biaryl product.
Oxidation and Reduction
The indole ring and ester group undergo redox transformations.
Oxidation
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Indole ring oxidation | KMnO₄, acidic conditions | Oxindole or quinoline derivatives | – |
Reduction
| Target Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester to alcohol | LiAlH₄, THF | 5,6-Difluoro-1H-indole-2-methanol | 68% |
Functionalization via Vilsmeier–Haack Reaction
The C3 position is formylated to introduce aldehyde groups for further derivatization.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 5,6-difluoro-1H-indole-2-carboxylate | POCl₃, DMF | 3-Formyl-5,6-difluoro-1H-indole-2-carboxylate | 95% |
Example Protocol
The indole derivative was treated with POCl₃ and DMF at 0°C, followed by hydrolysis to yield the aldehyde .
Key Structural Insights and Reactivity Trends
- Fluorine Substituents : The 5,6-difluoro configuration enhances electron-withdrawing effects, activating the indole ring for electrophilic substitution at C3 and deactivating it toward NAS unless strong nucleophiles (e.g., amines under Pd catalysis) are used .
- Ester Reactivity : The ethyl ester is readily hydrolyzed to carboxylic acid, a precursor for decarboxylation or peptide coupling .
- Cross-Coupling Utility : Iodination at C3 expands synthetic versatility, enabling access to biaryl and heteroaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Ethyl 5,6-difluoro-1H-indole-2-carboxylate has been investigated for its potential anticancer effects. Research indicates that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The fluorinated structure may enhance binding affinities to target proteins or enzymes that are pivotal in cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that indole derivatives can exhibit inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics . The introduction of fluorine atoms is believed to improve the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells.
Integrase Inhibition
Recent studies have highlighted the role of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. This compound may serve as a scaffold for developing integrase inhibitors due to its ability to chelate metal ions essential for integrase activity. This property positions it as a promising candidate in the search for novel antiviral agents .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a versatile building block. Its structure allows for further functionalization, leading to the synthesis of more complex indole derivatives with tailored properties for specific applications. This capability is crucial in drug discovery and development processes where structural modifications can significantly alter biological activity .
Reactivity and Mechanism
The presence of fluorine atoms at the 5 and 6 positions affects the electronic properties of the indole ring, making it more reactive towards electrophiles. This reactivity can be exploited in various synthetic pathways to create derivatives that may exhibit enhanced pharmacological profiles .
Industrial Applications
Dyes and Pigments
this compound has potential applications in the production of dyes and pigments. The unique chemical properties imparted by the fluorine substituents can lead to vibrant colors and improved stability in dye formulations, making them suitable for various industrial applications .
Research and Development
As a compound used in scientific research, it serves as a model for studying the effects of halogenation on indole derivatives' properties. Its synthesis and characterization contribute to understanding structure-activity relationships (SAR) in medicinal chemistry .
Summary Table: Applications Overview
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties; potential integrase inhibitor for HIV treatment |
| Chemical Synthesis | Building block for synthesizing complex organic molecules; enhanced reactivity due to fluorination |
| Industrial Applications | Use in dyes and pigments; valuable in research settings for studying halogenated compounds |
Mechanism of Action
The mechanism of action of ethyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological pathways .
Comparison with Similar Compounds
Ethyl 5-Fluoro-1H-Indole-2-Carboxylate
Key Differences :
- Substituents : Lacks the 6-fluoro group present in the 5,6-difluoro derivative.
- Reactivity: The mono-fluoro substitution reduces steric and electronic effects compared to the difluoro analog, leading to milder reaction conditions in amidation and coupling reactions. For example, ethyl 5-fluoroindole-2-carboxylate reacts with 4-aminobenzophenone under reflux (190°C, 6 hours) to form carboxamide derivatives with moderate yields (37.5%) .
- Physical Properties : Lower molecular weight (209.2 g/mol vs. 225.2 g/mol for the difluoro compound) and distinct melting points (e.g., derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melt at 249–250°C) .
Ethyl 4,6-Difluoro-1H-Indole-2-Carboxylate
Key Differences :
- Isomerism : Fluorine atoms occupy the 4- and 6-positions instead of 5- and 6-, altering electronic distribution and intermolecular interactions.
- Physical Properties : Boiling point (342.5±37.0°C) and density (1.4±0.1 g/cm³) differ slightly from the 5,6-difluoro isomer, though molecular weight remains identical (225.2 g/mol). The 4,6-difluoro variant exhibits a higher logP value (3.24 vs. ~2.5–3.0 estimated for 5,6-difluoro), suggesting increased lipophilicity .
Methyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate
Key Differences :
- Substituents : Methoxy groups at 5- and 6-positions instead of fluorine atoms. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.
- Spectroscopic Data : DFT studies reveal distinct vibrational frequencies (e.g., C=O stretching at ~1670 cm⁻¹) and HOMO-LUMO gaps (~4.5 eV), reflecting altered electronic properties compared to fluorinated analogs .
- Crystallography : Single-crystal X-ray studies confirm planar indole cores but with longer C–O bond lengths (1.36 Å for methoxy groups) compared to C–F bonds (~1.34 Å) .
Ethyl 5-Methoxy-1H-Indole-2-Carboxylate
Key Differences :
- Substituents : Single methoxy group at the 5-position.
- Applications : Primarily used in synthesizing fluorescent probes and agrochemical intermediates due to its tunable electronic properties.
Tabulated Comparison of Key Parameters
Research Findings and Reactivity Trends
- Fluorine vs. Methoxy Substituents : Fluorine’s electronegativity increases the acidity of the indole NH group (pKa ~12–14 for fluorinated vs. ~15–16 for methoxylated analogs), enhancing deprotonation efficiency in metal-catalyzed reactions .
- Synthetic Utility : this compound’s dual fluorine atoms improve regioselectivity in palladium-catalyzed cross-couplings, whereas methoxy-substituted analogs are prone to demethylation under harsh conditions .
- Spectroscopic Signatures : The ¹H-NMR of fluorinated indoles shows deshielded aromatic protons (δ 7.3–8.0 ppm) compared to methoxy analogs (δ 6.8–7.5 ppm) due to fluorine’s inductive effects .
Biological Activity
Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a range of activities such as antiviral , anticancer , and antimicrobial effects. The indole structure allows for interactions with various biological targets, enhancing the compound's therapeutic potential.
The mechanism of action for this compound primarily involves its ability to bind to specific receptors and enzymes. The presence of fluorine atoms in the structure is believed to enhance binding affinity and metabolic stability. This compound can modulate the activity of various molecular targets, influencing cellular pathways related to disease progression.
Biological Activities
-
Anticancer Activity
- This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for viral replication .
- In vitro assays have demonstrated that certain indole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
-
Antiviral Properties
- Research has highlighted the potential of indole derivatives as antiviral agents. This compound may inhibit viral replication by targeting viral enzymes such as integrase . The binding conformation analysis suggests that the indole core effectively chelates metal ions within the active site of integrase, thereby disrupting its function .
- Antimicrobial Effects
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for ethyl 5,6-difluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of fluorinated precursors or direct functionalization of the indole core. For example, describes a method using PEG-400/DMF as a solvent system with CuI catalysis for coupling reactions, achieving a 42% yield after purification via flash chromatography (70:30 ethyl acetate/hexane). Reaction conditions such as solvent polarity, catalyst choice (e.g., CuI vs. Pd-based catalysts), and temperature critically impact yield. Lower yields may result from side reactions like dehalogenation or incomplete cyclization. Optimizing stoichiometry and using anhydrous conditions can mitigate these issues .
Advanced: How can regioselectivity challenges in introducing fluorine substituents at the 5 and 6 positions of the indole ring be addressed?
Answer:
Regioselective fluorination often requires directing groups or controlled electrophilic substitution. highlights a synthesis of tetrafluoroindole using hexafluorobenzene, where fluorine’s electron-withdrawing nature directs subsequent substitutions. For 5,6-difluoro derivatives, pre-functionalized precursors (e.g., 4-chloro-6-fluoroindole, as in ) can be used to install fluorine atoms sequentially. Computational modeling (e.g., DFT) predicts reactive sites, while NMR (e.g., spectra) validates regiochemistry .
Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- and NMR : Confirm substituent positions and ester group integrity (e.g., carbonyl resonance at ~165 ppm).
- NMR : Distinguishes between 5- and 6-fluoro isomers via distinct chemical shifts (e.g., reports δ = -120 to -130 ppm for fluorinated indoles).
- HRMS : Validates molecular weight (e.g., [M+H] at 257.21 for CHFNO).
- TLC/HPLC : Assess purity, with ethyl acetate/hexane systems commonly used for separation .
Advanced: How should researchers resolve discrepancies in NMR chemical shifts reported for similar fluorinated indole derivatives?
Answer:
Contradictions may arise from solvent effects, concentration, or instrumentation. To resolve:
Cross-reference data from multiple sources (e.g., vs. 12).
Use internal standards (e.g., TMS for , CFCl for ).
Replicate experiments under identical conditions.
Compare with computational predictions (e.g., Gaussian NMR shielding calculations). For example, notes variations in shifts due to ring strain or solvation .
Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Model transition states and charge distribution (e.g., Fukui indices) to identify reactive sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., C-2 carboxylate vs. fluorinated positions).
- Solvent Effects : Use COSMO-RS to simulate solvent interactions. ’s synthesis of tetrafluoroindole employed such strategies to predict regioselectivity .
Basic: In what pharmacological or materials science applications is this compound commonly employed?
Answer:
The compound serves as a precursor for bioactive molecules (e.g., kinase inhibitors or antioxidants, as in ). Fluorine atoms enhance metabolic stability and binding affinity in drug design. In materials science, its rigid indole core and electron-withdrawing groups make it a candidate for OLEDs or sensors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
